5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a complex organic compound that features a thienopyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions to occur at other sites within the molecule. This selective reactivity is crucial for its use in complex synthetic pathways and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive and less selective in certain reactions.
5-(Methoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid: Features a methoxycarbonyl group instead of a Boc group, leading to different reactivity and applications.
Uniqueness
The presence of the Boc group in 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid provides unique advantages in synthetic chemistry, such as increased stability and selectivity in reactions. This makes it a valuable compound for researchers looking to perform complex synthetic transformations with high precision.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGRAREGLOJCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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